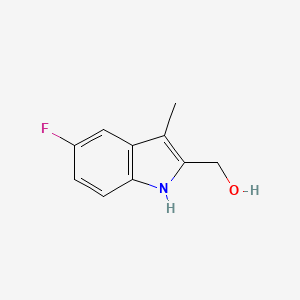

(5-fluoro-3-methyl-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-3-methyl-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRLBPLIQUGFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284913 |

Source

|

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-01-7 |

Source

|

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-fluoro-3-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-fluoro-3-methyl-1H-indol-2-yl)methanol is a key heterocyclic compound, serving as a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for this compound, designed for practical application in a research and development setting. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed, step-by-step experimental protocols, and discuss the critical parameters for success.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence. This pathway is both convergent and high-yielding, utilizing well-established and understood chemical transformations.

-

Step 1: Fischer Indole Synthesis to construct the core indole framework, yielding an ester precursor, ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.

-

Step 2: Reduction of the Ester using a powerful hydride reducing agent to afford the target primary alcohol, this compound.

This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of each transformation.

Caption: Overall synthetic workflow for this compound.

Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] In this case, we will react 4-fluorophenylhydrazine with ethyl pyruvate to introduce the desired substituents at the 2, 3, and 5 positions of the indole core.

Mechanistic Insight

The reaction proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of 4-fluorophenylhydrazine with the ketone of ethyl pyruvate to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a[2][2]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the stable, aromatic indole ring.

A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid or hydrochloric acid, and Lewis acids such as zinc chloride or boron trifluoride.[1] Polyphosphoric acid (PPA) is also a highly effective catalyst for this transformation.

Detailed Experimental Protocol

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol, absolute

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) and heat the mixture to reflux for 2-3 hours to form the hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting crude hydrazone, carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

-

Heat the mixture with vigorous stirring to 100-120°C for 1-2 hours. The mixture will become viscous and darken in color.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.

Step 2: Reduction of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

The reduction of the ester functional group at the 2-position of the indole ring to a primary alcohol is achieved using a powerful reducing agent. Lithium aluminum hydride (LAH, LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to efficiently reduce esters to alcohols.[3]

Mechanistic Insight

The reduction of an ester with LAH proceeds via a two-step nucleophilic acyl substitution mechanism:

-

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination of Alkoxide: This intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde.

-

Second Hydride Addition: The resulting aldehyde is then rapidly reduced by a second equivalent of hydride to form an alkoxide intermediate.

-

Protonation (Work-up): The final alcohol product is obtained after a careful aqueous work-up to protonate the alkoxide.

It is crucial to use an excess of LAH to ensure the complete reduction of both the ester and the intermediate aldehyde.

Detailed Experimental Protocol

Materials:

-

Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the LAH suspension to 0°C in an ice bath.

-

Dissolve the ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Fieser Work-up: This work-up procedure is critical for safety and ease of product isolation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

For every 'x' grams of LAH used, very slowly and carefully add 'x' mL of water dropwise. (Caution: Exothermic reaction and hydrogen gas evolution).

-

Next, add 'x' mL of a 15% aqueous sodium hydroxide solution dropwise.

-

Finally, add '3x' mL of water dropwise.

-

-

Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. A granular white precipitate of aluminum salts should form.

-

Add anhydrous magnesium sulfate to the mixture and continue stirring for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by flash column chromatography or recrystallization.

Quantitative Data Summary

| Step | Reactants | Product | Reagents & Solvents | Typical Yield |

| 1 | 4-Fluorophenylhydrazine, Ethyl pyruvate | Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | Ethanol, Polyphosphoric Acid | 70-85% |

| 2 | Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | This compound | Lithium Aluminum Hydride, Anhydrous THF | 85-95% |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₀H₁₀FNO

-

Molecular Weight: 179.19 g/mol

-

¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~11.0 (br s, 1H, NH), ~7.3-7.5 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~5.0-5.2 (t, 1H, OH), ~4.6 (d, 2H, CH₂), ~2.2 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ, ppm): ~157 (d, JCF ≈ 235 Hz, C-F), ~138 (C), ~132 (C), ~128 (C), ~110 (d, JCF ≈ 10 Hz, CH), ~108 (d, JCF ≈ 25 Hz, CH), ~105 (C), ~103 (d, JCF ≈ 5 Hz, CH), ~57 (CH₂), ~9 (CH₃).

-

Mass Spectrometry (ESI): m/z 180.08 [M+H]⁺.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging the classic Fischer indole synthesis and a robust LAH reduction, this valuable building block can be accessed in high yield. The provided experimental protocols, with a strong emphasis on the safe and effective Fieser work-up for the LAH reduction, are designed to be readily implemented in a laboratory setting. This guide serves as a comprehensive resource for researchers and scientists engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

-

Myers, A. G. Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]

-

University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry : University of Rochester. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Wikipedia. Lithium aluminium hydride. Wikipedia. [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

-

Reis, J. H. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

Sources

physicochemical properties of (5-fluoro-3-methyl-1H-indol-2-yl)methanol

An In-depth Technical Guide to the Physicochemical Properties of (5-fluoro-3-methyl-1H-indol-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the core , a fluorinated indole derivative of significant interest to medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This document moves beyond a simple data sheet, offering a predictive assessment of the compound's key characteristics, grounded in the established principles of physical organic chemistry. Critically, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, enabling researchers to generate robust and reliable data. This guide is structured to serve as both a predictive reference and a practical laboratory manual for scientists engaged in the characterization of novel chemical entities.

Core Molecular Profile and Structural Attributes

This compound (CAS No. 706789-01-7) is a bifunctional molecule featuring the core indole heterocycle, which is substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position.[2] Each of these functional groups imparts distinct electronic and steric features that collectively define its physicochemical behavior. The fluorine atom acts as a weak electron-withdrawing group, modulating the pKa of the indole N-H. The 3-methyl group enhances lipophilicity, while the 2-hydroxymethyl group introduces a primary alcohol, providing a key site for hydrogen bonding and potential metabolic transformation.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 706789-01-7 | [2] |

| Molecular Formula | C₁₀H₁₀FNO | [3] |

| Molecular Weight | 179.19 g/mol | [3] |

| SMILES | CC1=C(CO)NC2=C1C=C(F)C=C2 | - |

Predicted Physicochemical Parameters

While extensive experimental data for this specific molecule is not widely available in public literature, we can project its properties based on its structure and data from closely related analogs. These predictions serve as a robust starting point for experimental design.

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value / Range | Rationale and Scientific Justification |

| Melting Point (°C) | 95 - 110 | The related compound, 5-fluoro-3-methyl-1H-indole, has a melting point of 79-80 °C.[4] The addition of the polar hydroxymethyl group introduces strong hydrogen bonding capabilities, which is expected to significantly raise the melting point by increasing the crystal lattice energy. |

| Aqueous Solubility | Low to Moderate | The molecule possesses both a lipophilic indole core and a hydrophilic alcohol group. Solubility will be limited by the indole ring, but enhanced by the hydroxyl moiety's ability to hydrogen bond with water. It is predicted to be sparingly soluble in water but show increasing solubility in buffered solutions depending on pH. |

| Lipophilicity (LogP) | 1.5 - 2.2 | The calculated XLogP3 for the related (5-fluoro-1H-indol-3-yl)methyl acetate is 1.8.[5] Our target molecule replaces the acetate with a more polar hydroxyl group, which would typically lower the LogP. However, the presence of the 3-methyl group increases lipophilicity compared to an unsubstituted indole. This predicted range balances these opposing factors. |

| pKa | ~16-17 (N-H acid) | The indole N-H proton is weakly acidic. The electron-withdrawing fluorine at the 5-position will slightly decrease the pKa (increase acidity) compared to an unsubstituted indole. The hydroxyl proton is significantly less acidic. |

| Polar Surface Area (TPSA) | ~48 Ų | The TPSA for the analogous (5-Fluoro-1H-indol-2-yl)methanol is 36.02 Ų.[6] The addition of the 3-methyl group does not change the polar atom count, but its electronic influence may slightly alter the TPSA. A value around 48 Ų is a reasonable estimate, suggesting moderate cell permeability. |

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any drug development program relies on empirically determined data. The following protocols are presented as self-validating systems for the precise characterization of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility, which is a critical parameter for predicting oral absorption and formulation strategies.

Methodology:

-

Preparation: Add an excess amount of solid this compound (approx. 5 mg) to a 2 mL glass vial. The visual presence of undissolved solid at the end of the experiment is essential for confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) to the vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to 25 °C. Agitate for at least 24 hours to ensure equilibrium is reached. A parallel experiment run for 48 hours can be used to validate that equilibrium was achieved at 24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method against a calibration curve prepared from a stock solution of the compound of known concentration.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Diagram of Experimental Workflow:

Caption: Data analysis workflow for LogP determination via RP-HPLC.

Stability Profile and Degradation Pathways

Context: Indole derivatives can be susceptible to degradation under various conditions, primarily oxidation and reactions under strongly acidic or basic pH. [8]Understanding the stability of this compound is crucial for defining storage conditions, formulation strategies, and predicting its in vivo fate.

-

pH Stability: The compound is expected to be most stable in neutral or slightly acidic conditions (pH 4-7). Under strongly acidic conditions, the indole ring can be susceptible to protonation and subsequent oligomerization. [8]In strongly basic conditions, the N-H proton can be abstracted, potentially facilitating oxidative degradation.

-

Oxidative Stability: The electron-rich indole nucleus is prone to oxidation, especially when exposed to air and light. [8]The 2-hydroxymethyl and 3-methyl groups can also be sites of oxidative metabolism. It is recommended that the compound be stored under an inert atmosphere (argon or nitrogen) and protected from light.

-

Thermal Stability: As a solid, the compound should be stable at ambient temperatures. However, in solution, prolonged heating should be avoided to prevent degradation.

A forced degradation study is recommended, exposing the compound to acid, base, oxidative (e.g., H₂O₂), and photolytic stress, with degradation monitored by a stability-indicating HPLC method.

Conclusion

This compound is a molecule with a nuanced physicochemical profile governed by the interplay of its lipophilic core and polar functional groups. This guide establishes a predictive framework, anticipating a crystalline solid with moderate lipophilicity and limited aqueous solubility. More importantly, it provides the detailed, validated experimental protocols necessary for researchers to move beyond prediction to empirical fact. The robust characterization of its solubility, lipophilicity, and stability, as outlined herein, is an indispensable step in evaluating its potential as a candidate for drug development and further scientific investigation.

References

-

PubChem. 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

-

The Royal Society of Chemistry. Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. [Link]

-

PubMed. 5-Fluoro-3-(1 H-indol-3-ylmeth-yl)-1 H-indole. [Link]

-

PubChem. (5-fluoro-1H-indol-3-yl)methyl acetate. National Center for Biotechnology Information. [Link]

-

PubMed. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 706789-01-7|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. (5-fluoro-1H-indol-3-yl)methyl acetate | C11H10FNO2 | CID 151869172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (5-fluoro-3-methyl-1H-indol-2-yl)methanol (CAS 706789-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this privileged scaffold offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (5-fluoro-3-methyl-1H-indol-2-yl)methanol is a key building block within this class of compounds, offering a versatile handle for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 706789-01-7 | N/A |

| Molecular Formula | C₁₀H₁₀FNO | Santa Cruz Biotechnology[2] |

| Molecular Weight | 179.19 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (Predicted) | N/A |

Synthesis and Mechanism

The most direct and industrially scalable route to this compound is the reduction of the corresponding carboxylic acid, 5-fluoro-3-methyl-1H-indole-2-carboxylic acid. This transformation is reliably achieved using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

Reaction Scheme

Sources

Spectroscopic Characterization of (5-fluoro-3-methyl-1H-indol-2-yl)methanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (5-fluoro-3-methyl-1H-indol-2-yl)methanol (CAS No. 706789-01-7). As a key building block in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and characterization. This document is designed to serve as a practical reference for researchers, scientists, and professionals in the field, offering predicted data based on established spectroscopic principles and comparative analysis with structurally related molecules.

While direct experimental spectra for this specific compound are not widely available in peer-reviewed literature at the time of this writing, this guide provides a robust, predicted dataset to aid in the identification and quality control of this compound. The methodologies described herein represent best practices in analytical chemistry, ensuring a self-validating approach to spectroscopic analysis.

Molecular Structure and Key Features

This compound is an indole derivative characterized by a fluorine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position. These functional groups will have distinct and predictable influences on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 5-fluoro-3-methyl-1H-indole, and established spectroscopic principles.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet in this region. |

| ~7.3 | dd | 1H | H-4 | Coupling to H-6 (meta) and influenced by the electron-withdrawing fluorine. |

| ~7.2 | dd | 1H | H-7 | Coupling to H-6 (ortho). |

| ~6.9 | td | 1H | H-6 | Coupling to H-7 (ortho) and H-4 (meta), and split by the fluorine atom. |

| ~4.8 | s | 2H | -CH₂OH | The methylene protons of the hydroxymethyl group are expected to be a singlet. |

| ~2.3 | s | 3H | -CH₃ | The methyl protons at the 3-position are expected to be a singlet. |

| ~1.6 | t | 1H | -OH | The hydroxyl proton signal may be broad and its position can vary with concentration. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 (d) | C-5 | The carbon bearing the fluorine will appear as a doublet due to C-F coupling. |

| ~135 | C-7a | Quaternary carbon of the indole ring. |

| ~132 | C-2 | Carbon bearing the hydroxymethyl group. |

| ~129 | C-3a | Quaternary carbon of the indole ring. |

| ~124 | C-3 | Carbon bearing the methyl group. |

| ~112 (d) | C-4 | Aromatic carbon with coupling to fluorine. |

| ~110 (d) | C-6 | Aromatic carbon with coupling to fluorine. |

| ~105 | C-7 | Aromatic carbon. |

| ~58 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

| ~10 | -CH₃ | Aliphatic carbon of the methyl group. |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group. |

| ~3300 | Strong | N-H stretch | Characteristic of the indole N-H group. |

| ~2920 | Medium | C-H stretch (aliphatic) | From the methyl and methylene groups. |

| ~1620 | Medium | C=C stretch (aromatic) | Characteristic of the indole ring. |

| ~1250 | Strong | C-F stretch | Strong absorption due to the C-F bond. |

| ~1050 | Strong | C-O stretch | Characteristic of the primary alcohol. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 162 | Medium | [M - OH]⁺ |

| 150 | High | [M - CH₂OH]⁺ |

| 148 | Medium | [M - CH₃ - H₂O]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[2]

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

Source Temperature: 200°C

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Propose structures for the major fragment ions.

-

Analyze the isotopic pattern if applicable.

-

Caption: Predicted electron ionization fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, along with robust experimental protocols for data acquisition. By leveraging comparative data from structurally similar molecules and fundamental spectroscopic principles, this guide serves as a valuable resource for researchers in the synthesis and characterization of this important indole derivative. The provided methodologies ensure a systematic and self-validating approach to confirming the identity and purity of the target compound.

References

- The Royal Society of Chemistry. Supporting information for a chemical publication. (Note: A specific citation cannot be provided as the initial search found a general supporting information document with data for a related compound, not a specific paper for the target compound).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Senior Application Scientist's Technical Guide to (5-fluoro-3-methyl-1H-indol-2-yl)methanol

Foreword: The Strategic Value of Fluorinated Indoles

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone, a privileged structure gifted to us by nature and refined by medicinal chemists.[1] Its inherent biological activity, stemming from its resemblance to endogenous molecules like tryptophan, makes it a fertile starting point for therapeutic innovation.[2] The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established tactic to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide focuses on a specific, highly functionalized derivative: (5-fluoro-3-methyl-1H-indol-2-yl)methanol. We will dissect its commercial accessibility, synthetic pathways, and potential applications, providing researchers and drug development professionals with a comprehensive technical resource to leverage this valuable building block.

Part 1: Commercial Sourcing and Availability

The initiation of any research program hinges on the reliable procurement of starting materials. This compound is classified as a specialty chemical, typically available from fine chemical vendors who often synthesize it on demand. This ensures high purity but may necessitate longer lead times compared to commodity reagents. Below is a summary of known commercial suppliers.

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight | Availability |

| BLDpharm | 706789-01-7 | Not Specified | C₁₀H₁₀FNO | 179.19 | Inquire[5] |

| Santa Cruz Biotechnology | sc-485304 | Not Specified | C₁₀H₁₀FNO | 179.19 | Inquire[6] |

| ChemScene | CS-0469664 | ≥98% | C₉H₈FNO | 165.16 | Inquire[7] |

Note: Researchers are advised to contact suppliers directly for current pricing, lead times, and available analytical data (e.g., NMR, LC-MS)[5]. The discrepancy in molecular formula and weight from ChemScene may indicate a different, related compound and should be verified.

Part 2: Synthesis Strategy and Experimental Protocol

A robust and reproducible synthetic route is paramount for both initial studies and potential scale-up. While numerous methods for indole synthesis exist, a logical and field-proven approach for this target involves the construction of the core indole ring system followed by functional group manipulation. The pathway outlined below leverages the classical Fischer indole synthesis to create the key intermediate, which is then reduced to the target alcohol.

Synthetic Workflow Overview

The following diagram illustrates the two-primary-step synthetic pathway from commercially available starting materials to the final product.

Sources

Whitepaper: A Multi-Pronged In Silico Strategy for Target Deconvolution of (5-fluoro-3-methyl-1H-indol-2-yl)methanol

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2][3] The compound (5-fluoro-3-methyl-1H-indol-2-yl)methanol, a functionalized indole derivative, represents a promising starting point for drug discovery; however, its specific molecular targets remain unelucidated. This technical guide outlines a robust, multi-faceted in silico workflow for the comprehensive identification and prioritization of its potential protein targets. By integrating ligand-based chemogenomics with structure-based reverse docking, we present a systematic methodology to generate high-confidence target hypotheses, thereby accelerating the transition from a novel compound to a validated lead. This document provides not only step-by-step protocols for executing these computational strategies but also the critical scientific rationale behind each decision, empowering researchers to navigate the complexities of target deconvolution with confidence and precision.

Introduction: The Imperative of Target Identification

In modern drug discovery, the journey from a bioactive "hit" compound to a clinical candidate is contingent on a fundamental understanding of its mechanism of action (MoA).[4] Identifying the specific biomolecular target(s) to which a compound binds is the pivotal first step in this process, often referred to as target deconvolution or target identification.[5][6][7] This knowledge is critical for optimizing drug efficacy, predicting potential side effects, and establishing a clear intellectual property landscape.[6]

The subject of this guide, this compound, possesses an indole core, a privileged scaffold known to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins.[1][8] While public databases contain information on the general class of indoles, specific bioactivity data for this precise molecule is scarce.[9][10][11] This lack of data makes it an ideal candidate for in silico target prediction—a suite of computational techniques that offer a rapid, cost-effective alternative to traditional experimental screening for generating initial target hypotheses.[12][13]

This guide details a comprehensive strategy that synergistically combines multiple computational approaches to maximize the probability of identifying biologically relevant targets.

The Pharmacological Context: The Indole Scaffold

The indole ring system is a recurring motif in both natural products and synthetic drugs, renowned for its ability to engage in various molecular interactions, including hydrogen bonding and pi-stacking.[3][14] This versatility has led to the development of indole derivatives with a vast spectrum of therapeutic applications.[2][15] A review of the literature reveals that indole-containing compounds are frequently associated with, but not limited to, the following target classes:

-

Enzyme Inhibition: Many indole derivatives function as potent enzyme inhibitors.[14] Notable examples include the inhibition of Cyclooxygenase (COX) enzymes (anti-inflammatory), protein kinases (anticancer), topoisomerases (anticancer), and acetylcholinesterase (neurodegenerative diseases).[1][16][17][18]

-

Tubulin Polymerization: A significant class of indole-based anticancer agents, including vinca alkaloids, function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton, thereby arresting cell division.[1][16]

-

Receptor Modulation: The indole structure is present in key neurotransmitters like serotonin, making it a valuable scaffold for designing ligands that modulate central nervous system (CNS) receptors.[1]

This established pharmacology provides a crucial frame of reference. When our in silico methods predict targets within these classes, it lends a higher degree of initial confidence to the hypothesis.

A Synergistic In Silico Workflow for Target Prediction

No single computational method is infallible. A robust target prediction strategy relies on the convergence of evidence from orthogonal approaches. We advocate for a workflow that begins with broad, ligand-based methods and progressively narrows the focus using more computationally intensive, structure-based techniques.

Overall Target Prediction Workflow

The proposed workflow integrates chemical similarity searching, pharmacophore modeling, and reverse docking to generate a prioritized list of potential targets for subsequent experimental validation.

Caption: A tiered workflow for the experimental validation of predicted targets.

Recommended Validation Techniques:

-

Biochemical Assays: The first step is to confirm a direct interaction between the compound and the purified protein target.

-

Functional Assays: For enzymes, this involves measuring the inhibition of catalytic activity (e.g., a kinase activity assay).

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct physical binding and determine binding affinity (KD).

-

-

Cellular Assays: Confirmation in a test tube must be followed by validation in a more biologically relevant cellular context. [19] * Target Engagement Assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target inside intact cells.

-

Phenotypic Assays: The observed cellular effect should be consistent with the target's known function. For example, if CDK2 is the validated target, the compound should induce cell cycle arrest.

-

Conclusion

The deconvolution of molecular targets for novel chemical entities like this compound is a formidable challenge that can be systematically addressed using a well-designed in silico strategy. By layering evidence from ligand-based chemogenomics and structure-based reverse docking, researchers can cut through the complexity, generating a manageable list of high-probability targets. This computational pre-screening focuses precious experimental resources on the most promising avenues, dramatically enhancing the efficiency of the drug discovery pipeline. The methodologies and protocols outlined in this guide provide a robust framework for transforming a molecule of interest into a tool for biological inquiry and a potential therapeutic lead.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- Experimental validation of in silico target predictions on synergistic protein targets. PMC.

- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic

- Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services.

- The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D

- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.

- Pharmacophore modeling in drug design. PubMed.

- Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm (RSC Publishing).

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online.

- What is pharmacophore modeling and its applications?.

- Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.

- Target Deconvolution.

- Pharmacophore modeling. Slideshare.

- Target deconvolution techniques in modern phenotypic profiling. PubMed - NIH.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic

- Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. MDPI.

- Small-molecule Target and Pathway Identific

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC.

- ChEMBL. EMBL-EBI.

- In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv.

- (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.

- Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. PubMed Central.

- How to experimentally validate drug-target interactions?.

- MultiDock Screening Tool - Reverse docking demonstr

- List of biological d

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu

- Chemogenomics database for Autophagy Research. Computational Chemical Genomics Screening Center.

- Network-based approach to prediction and population-based validation of in silico drug repurposing. Network Medicine Alliance.

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer Link.

- 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. Neovarsity.

- 5-Fluoro-3-(1H-indol-3-ylmethyl). NIH.

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC - NIH.

- Reverse docking: Significance and symbolism. Consensus.

- Tutorial redocking – ADFR.

- Indole: A Promising Scaffold For Biological Activity. RJPN.

- 5-Fluoro-3-methyl-1H-indole. PubChem.

- 706789-01-7|this compound. BLDpharm.

- This compound. Santa Cruz Biotechnology.

- Benchmarking 3-fluoro-2-methyl-1H-indole: A Comparative Analysis Against Known Inhibitors. Benchchem.

- Methyl 2-(5-fluoro-1H-indol-3-yl)

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 6. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 7. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 706789-01-7|this compound|BLD Pharm [bldpharm.com]

- 11. scbt.com [scbt.com]

- 12. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development | bioRxiv [biorxiv.org]

- 14. biolmolchem.com [biolmolchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Mechanisms of Indolylmethanol Derivatives: A Technical Guide for Drug Discovery

Abstract

Indolylmethanol derivatives, naturally occurring compounds found in cruciferous vegetables, have garnered significant attention within the scientific community for their multifaceted biological activities. This technical guide provides an in-depth exploration of the theoretical mechanisms of action of these compounds, with a primary focus on indole-3-carbinol (I3C) and its principal in vivo derivative, 3,3'-diindolylmethane (DIM). We will dissect the complex signaling pathways modulated by these molecules, including their profound effects on xenobiotic metabolism, hormonal regulation, cell cycle control, and inflammatory processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of indolylmethanol derivatives.

Introduction: From Cruciferous Vegetables to Complex Cellular Modulators

Indolylmethanol derivatives originate from the enzymatic hydrolysis of glucosinolates, a class of sulfur-containing compounds abundant in cruciferous vegetables such as broccoli, cauliflower, and cabbage.[1][2] The primary precursor, glucobrassicin, is converted to indole-3-carbinol (I3C) upon plant cell disruption. I3C, however, is chemically unstable in the acidic environment of the stomach and undergoes rapid condensation to form a variety of oligomeric products.[1][3] The most prominent and biologically active of these is 3,3'-diindolylmethane (DIM), which is considered the primary mediator of I3C's physiological effects.[1][3] While I3C and DIM are the most studied, a diverse array of other derivatives also contribute to the biological activity of these vegetable-derived compounds.[4][5] This guide will elucidate the intricate molecular mechanisms through which these compounds exert their influence on cellular function, with a particular emphasis on their potential as therapeutic agents.

The Aryl Hydrocarbon Receptor (AhR): A Central Hub for Indolylmethanol Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the effects of a wide range of environmental and endogenous compounds.[6][7] Indolylmethanol derivatives, particularly I3C and its condensation products, are well-established modulators of AhR signaling.[1][3][8]

Upon binding to indolylmethanol derivatives in the cytoplasm, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. There, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[7]

This activation of the AhR pathway has several critical downstream consequences:

-

Modulation of Biotransformation Enzymes: A primary function of AhR is the regulation of genes encoding Phase I and Phase II drug-metabolizing enzymes.[1][3] This includes the cytochrome P450 family of enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of xenobiotics, including carcinogens, as well as endogenous molecules like steroid hormones.[8][9]

-

Immune Modulation: The AhR is increasingly recognized as a key regulator of immune responses.[10] Its activation by indolylmethanol derivatives can influence the differentiation and activity of various immune cells, contributing to both anti-inflammatory and immunomodulatory effects.

-

Cross-talk with Other Signaling Pathways: The AhR signaling pathway does not operate in isolation. It engages in extensive cross-talk with other critical cellular signaling networks, including those governed by estrogen receptors and NF-κB, further amplifying the pleiotropic effects of indolylmethanol derivatives.

The concept of Selective AhR Modulators (SAhRMs) is crucial to understanding the nuanced activity of these compounds.[6][11] Different indolylmethanol derivatives can elicit distinct downstream genomic and functional responses, acting as agonists or antagonists in a tissue- and gene-specific manner.[11]

Figure 1: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indolylmethanol derivatives.

Nrf2-Mediated Antioxidant and Detoxification Responses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and Phase II detoxification enzymes, playing a crucial role in cellular defense against oxidative stress.[9][12] Indolylmethanol derivatives, including I3C and DIM, are potent activators of the Nrf2 signaling pathway.[1][3][12]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9] Upon exposure to inducers like DIM, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[9][13]

The activation of the Nrf2-ARE pathway by indolylmethanol derivatives results in the upregulation of a battery of cytoprotective genes, including:

-

Phase II Detoxification Enzymes: Such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in the conjugation and detoxification of reactive metabolites and carcinogens.[12]

-

Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which directly neutralize reactive oxygen species (ROS).[12]

The synergistic induction of both Phase I (via AhR) and Phase II (via Nrf2) enzymes by indolylmethanol derivatives highlights their comprehensive role in cellular detoxification and chemoprevention.

Figure 2: The Nrf2-mediated antioxidant response pathway activated by indolylmethanol derivatives.

Modulation of Estrogen Metabolism: A Key Mechanism in Hormone-Dependent Cancers

One of the most well-documented mechanisms of action for indolylmethanol derivatives, particularly in the context of breast and other hormone-sensitive cancers, is their ability to modulate estrogen metabolism.[1][4] Estrogen, primarily 17β-estradiol (E2), is metabolized via two main pathways:

-

2-hydroxylation: This pathway, catalyzed by enzymes such as CYP1A1 and CYP1A2, produces 2-hydroxyestrone (2OHE1), a metabolite with weak estrogenic activity and potential anti-proliferative effects.[1]

-

16α-hydroxylation: This pathway produces 16α-hydroxyestrone (16αOHE1), a metabolite that retains significant estrogenic activity and has been linked to increased cell proliferation and cancer risk.[1]

Indolylmethanol derivatives, through their activation of the AhR and subsequent induction of CYP1A enzymes, shift the balance of estrogen metabolism towards the 2-hydroxylation pathway.[1][3] This leads to an increased ratio of 2OHE1 to 16αOHE1, which is associated with a reduced risk of estrogen-dependent cancers.[1]

| Metabolite | Estrogenic Activity | Effect of I3C/DIM | Associated Cancer Risk |

| 2-Hydroxyestrone (2OHE1) | Weak/Anti-estrogenic | Increased Production | Reduced |

| 16α-Hydroxyestrone (16αOHE1) | Potent Estrogenic | Decreased Production | Increased |

Table 1: The effect of I3C and DIM on estrogen metabolism and its implications for cancer risk.

Pleiotropic Effects on Cancer-Related Signaling Pathways

Beyond their effects on metabolic pathways, indolylmethanol derivatives exert profound and diverse effects on a multitude of signaling pathways that are frequently dysregulated in cancer.[4][9][13]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. DIM has been shown to inhibit the activity of NF-κB in various cancer cell lines, leading to the suppression of pro-inflammatory gene expression, inhibition of cell growth, and induction of apoptosis.[1][13]

Induction of Cell Cycle Arrest

Indolylmethanol derivatives can induce cell cycle arrest, primarily at the G1 phase.[14] This is achieved through the modulation of key cell cycle regulatory proteins. For instance, I3C has been shown to inhibit the expression of cyclin-dependent kinase 6 (Cdk6) and stimulate the expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1).[14] These actions prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting the progression of the cell cycle.

Induction of Apoptosis

By modulating various signaling pathways, including the inhibition of pro-survival signals from NF-κB and Akt, and the activation of pro-apoptotic proteins, indolylmethanol derivatives can induce programmed cell death in cancer cells.[4][5]

Inhibition of Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. I3C and DIM have been shown to inhibit angiogenesis by inactivating key signaling pathways in endothelial cells, such as the ERK1/2 and Akt pathways.[1]

Experimental Protocols for Mechanistic Validation

To investigate the mechanisms of action of novel indolylmethanol derivatives, a series of well-established in vitro assays can be employed.

AhR Activation: Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with a reporter plasmid containing multiple XRE sequences upstream of a luciferase reporter gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with various concentrations of the indolylmethanol derivative for a specified time (e.g., 24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Nrf2 Activation: Western Blot Analysis for HO-1 Induction

This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of a downstream target, HO-1.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HaCaT) and treat with the indolylmethanol derivative for a predetermined time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against HO-1 and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative expression of HO-1.

Figure 3: A simplified experimental workflow for assessing AhR and Nrf2 activation.

Conclusion and Future Directions

The theoretical mechanisms of action for indolylmethanol derivatives are complex and multifaceted, involving the modulation of key cellular signaling pathways that are central to health and disease. Their ability to act as selective AhR modulators, potent activators of the Nrf2 antioxidant response, and regulators of estrogen metabolism underscores their significant therapeutic potential, particularly in the realms of oncology and chemoprevention. Furthermore, their anti-inflammatory and cell cycle-regulating properties contribute to their broad spectrum of biological activities.

Future research should focus on the development of novel synthetic derivatives with improved bioavailability and enhanced selectivity for specific molecular targets. A deeper understanding of the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic efficacy and minimizing potential off-target effects. The continued exploration of the intricate interplay between indolylmethanol derivatives and the complex network of cellular signaling pathways will undoubtedly pave the way for the development of innovative and effective therapeutic strategies for a range of human diseases.

References

-

Metagenics Institute. (n.d.). Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). Retrieved from [Link]

-

Oregon State University. (n.d.). Indole-3-Carbinol. Linus Pauling Institute. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular mechanisms of I3C and DIM. I3C and DIM reduced oxidative... [Download Scientific Diagram]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pharmacodynamics of dietary phytochemical indoles I3C and DIM: Induction of Nrf2-mediated Phase II drug metabolizing and antioxidant genes and synergism with isothiocyanates. Retrieved from [Link]

-

Metagenics Institute. (n.d.). Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). Retrieved from [Link]

-

ACS Publications. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2023). Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Retrieved from [Link]

-

PubMed Central. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Retrieved from [Link]

-

PubMed. (2020). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. Retrieved from [Link]

-

Scilit. (n.d.). Insights into 2-Indolylmethanol-Involved Cycloadditions: Origins of Regioselectivity and Enantioselectivity. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Retrieved from [Link]

-

National Institutes of Health. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. Retrieved from [Link]

-

PubMed. (2015). Novel approach to bis(indolyl)methanes: de novo synthesis of 1-hydroxyiminomethyl derivatives with anti-cancer properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Retrieved from [Link]

-

MDPI. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Retrieved from [Link]

-

PubMed. (2020). Current Scenario of Indole Derivatives With Potential Anti-Drug-Resistant Cancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Retrieved from [Link]

-

Cuestiones de Fisioterapia. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Retrieved from [Link]

-

PubMed. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Retrieved from [Link]

-

PubMed. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). Retrieved from [Link]

-

PubMed Central. (n.d.). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Retrieved from [Link]

-

Otava Chemicals. (n.d.). Targeted AHR Modulator Library. Retrieved from [Link]

-

PubMed Central. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. Retrieved from [Link]

Sources

- 1. metagenicsinstitute.com [metagenicsinstitute.com]

- 2. 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metagenicsinstitute.com [metagenicsinstitute.com]

- 4. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. Targeted AHR Modulator Library [otavachemicals.com]

- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of dietary phytochemical indoles I3C and DIM: Induction of Nrf2-mediated Phase II drug metabolizing and antioxidant genes and synergism with isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (5-fluoro-3-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] (5-fluoro-3-methyl-1H-indol-2-yl)methanol represents a synthetically accessible, yet underexplored, lead compound. The strategic placement of a fluorine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position provides a rich template for analog development. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool in drug design.[4][5] This in-depth technical guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs of this compound. We will explore key structure-activity relationships (SAR) and provide detailed experimental protocols to empower researchers in the discovery of novel therapeutic agents.

Introduction: The Rationale for Analog Development

The indole scaffold is a privileged structure in drug discovery due to its ability to mimic the side chain of tryptophan and participate in various biological interactions.[6] Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][7][8] The parent molecule, this compound, offers three primary points for diversification: the C2-hydroxymethyl group, the C3-methyl group, and the C5-fluoro substituent.

The development of structural analogs is a critical step in lead optimization. By systematically modifying the parent structure, researchers can:

-

Enhance Potency and Selectivity: Fine-tune interactions with the biological target to increase efficacy and reduce off-target effects.

-

Improve Pharmacokinetic Properties: Modify absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and in vivo performance.

-

Explore Structure-Activity Relationships (SAR): Elucidate the key molecular features responsible for biological activity, guiding future design efforts.

-

Overcome Resistance Mechanisms: Develop next-generation compounds that are effective against resistant strains or cell lines.

This guide will delve into the strategic considerations for modifying each of these positions, providing a logical framework for analog design.

Strategic Design of Structural Analogs

The design of novel analogs of this compound should be a hypothesis-driven process. The following sections outline key considerations for modifications at each position of the indole core.

Modifications at the C2-Position: The Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a versatile handle for chemical modification. It can act as a hydrogen bond donor and acceptor, and its replacement or modification can significantly impact biological activity.

Design Considerations:

-

Bioisosteric Replacement: Replace the alcohol with other functional groups of similar size and electronic properties, such as an amine (aminomethyl), thiol (mercaptomethyl), or small alkyl ethers (methoxymethyl).

-

Chain Extension/Homologation: Extend the carbon chain to probe for additional binding pockets (e.g., hydroxyethyl, hydroxypropyl).

-

Oxidation State Modification: Oxidize the alcohol to an aldehyde or carboxylic acid to introduce new interaction capabilities.

-

Ester and Amide Formation: Convert the alcohol to esters or link it to amino acids or other moieties to create prodrugs or explore new binding interactions.

Modifications at the C3-Position: The Methyl Group

The C3-methyl group occupies a key position on the indole ring. Its size and lipophilicity can influence binding and overall compound properties.

Design Considerations:

-

Alkyl Group Variation: Replace the methyl group with other alkyl groups (ethyl, propyl, isopropyl) to probe steric tolerance in the binding pocket.

-

Introduction of Polar Functionality: Replace the methyl group with small polar groups like a hydroxymethyl or aminomethyl group to introduce new hydrogen bonding opportunities.

-

Cyclization: Link the C3-substituent to the C2-position to create rigidified, tricyclic analogs.

Modifications at the C5-Position: The Fluoro Group

The fluorine atom at the C5-position is a key feature of the parent molecule. Its high electronegativity and small size can significantly alter the electronic properties of the indole ring and improve metabolic stability.

Design Considerations:

-

Halogen Substitution: Replace the fluorine with other halogens (Cl, Br, I) to modulate lipophilicity and electronic effects.

-

Bioisosteric Replacement of Fluorine: Consider replacing the fluorine with other small, electron-withdrawing groups such as a cyano (-CN) or trifluoromethyl (-CF3) group.

-

Positional Isomers: Synthesize analogs with the fluorine atom at other positions on the benzene ring (e.g., 4-fluoro, 6-fluoro, 7-fluoro) to probe the SAR of fluorine placement.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs can be achieved through various established methods for indole synthesis and functionalization. The choice of synthetic route will depend on the desired analog and the availability of starting materials.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of analogs is depicted below:

Caption: General workflow for analog synthesis and evaluation.

Protocol: Synthesis of a Representative Analog - (5-chloro-3-methyl-1H-indol-2-yl)methanol

This protocol details the synthesis of a representative analog where the C5-fluoro group is replaced by a chloro group.

Step 1: Fischer Indole Synthesis of Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate

-

To a solution of 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-methylacetoacetate (1.1 eq).

-

Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Reduction of the Ester to the Alcohol

-

Suspend lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford (5-chloro-3-methyl-1H-indol-2-yl)methanol.

Biological Evaluation and Structure-Activity Relationship (SAR) Analysis

The newly synthesized analogs should be evaluated in relevant biological assays to determine their activity and establish SAR.

Proposed Biological Evaluation Workflow

Caption: Workflow for biological evaluation of analogs.

Hypothetical SAR Data Table

The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be organized and interpreted.

| Analog | R2-Substituent | R3-Substituent | R5-Substituent | IC50 (µM) |

| Parent | -CH2OH | -CH3 | -F | 5.2 |

| A-1 | -CH2OH | -CH3 | -Cl | 3.8 |

| A-2 | -CH2OH | -CH3 | -Br | 4.5 |

| A-3 | -CH2OH | -CH3 | -CN | 8.1 |

| B-1 | -CHO | -CH3 | -F | 10.5 |

| B-2 | -COOH | -CH3 | -F | 15.2 |

| C-1 | -CH2OH | -H | -F | 12.7 |

| C-2 | -CH2OH | -CH2CH3 | -F | 7.9 |

Interpretation of Hypothetical SAR:

-

C5-Position: Replacing fluorine with chlorine (Analog A-1) improves potency, suggesting that a larger, more lipophilic halogen is tolerated. The cyano group (Analog A-3) is detrimental to activity.

-

C2-Position: Oxidation of the hydroxymethyl group to an aldehyde (B-1) or carboxylic acid (B-2) reduces activity, indicating the importance of the alcohol for binding.